molecular formula C13H9ClOS B3038192 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 79442-37-8

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3038192
CAS No.: 79442-37-8
M. Wt: 248.73 g/mol
InChI Key: BNSHKSGHHCPPDV-VMPITWQZSA-N
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Description

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one ( 6028-96-2) is a synthetic chalcone derivative of significant interest in chemical and pharmaceutical research. This compound features a conjugated aromatic enone system, where a 4-chlorophenyl ring and a thiophen-2-yl ring are linked by a prop-2-en-1-one bridge, and it adopts a stable E-configuration about the central double bond . In medicinal chemistry research, this chalcone scaffold has demonstrated considerable potential. Chalcone-thiophene derivatives have been investigated for their anti-influenza viral activity through the inhibition of the neuraminidase enzyme . Furthermore, closely related structural analogs have shown promising antibiotic potentiating activity and the ability to inhibit efflux pumps in multi-resistant strains of Staphylococcus aureus , suggesting a role in combating antimicrobial resistance . The core chalcone structure is also recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable scaffold for developing new therapeutic agents . Beyond its biological applications, this compound is a subject of interest in materials science. Chalcone derivatives, particularly those containing thiophene rings, are intensively studied for their non-linear optical (NLO) properties . Their π-conjugated system allows for charge transfer, making them candidates for applications in optical limiting devices, optical data storage, and telecommunications . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHKSGHHCPPDV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218848
Record name (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79442-37-8
Record name (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79442-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 79442-37-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on antimicrobial and anticancer effects.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H9ClOS
  • Molecular Weight : 248.72 g/mol
  • Boiling Point : Approximately 186°C at 1 mmHg
  • Density : 0.97 g/mL at 25°C
  • Dihedral Angle : 109°, indicating two planes of symmetry in its molecular structure .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with chlorobenzaldehyde under controlled conditions. The compound serves as a versatile intermediate in organic synthesis, particularly for generating various biologically active derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes key findings:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliSignificant activity notedNot specified
Pseudomonas aeruginosaLower activity compared to E. coliNot specified

The compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising anticancer effects. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values varied significantly depending on the substitution patterns on the thiophene ring.

A study found that certain derivatives exhibited IC50 values as low as 10 μM against MCF-7 cells, indicating potent anticancer activity .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Resistance :
    • A study focused on the resistance patterns of Staphylococcus aureus showed that derivatives of this compound could effectively inhibit biofilm formation, a critical factor in antibiotic resistance .
  • Anticancer Mechanism Exploration :
    • Research investigating the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound with the molecular formula C13H9ClOSC_{13}H_9ClOS and a molecular weight of 248.73 g/mol. Also known as (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-one, its CAS number is 79442-37-8 . This compound is investigated for its biological activities, particularly its antimicrobial and anticancer effects.

Other Identifiers

  • PubChem CID: 5292843
  • InChI: InChI=1S/C13H9ClOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+
  • InChI Key: BNSHKSGHHCPPDV-VMPITWQZSA-N
  • Canonical SMILES: C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl
  • Isomeric SMILES: C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
  • DSSTOX Substance ID: DTXSID001218848

Antimicrobial Activity

This compound has demonstrated antimicrobial potential against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliSignificant activity notedNot specified
Pseudomonas aeruginosaLower activity compared to E. coliNot specified

The compound shows activity against Staphylococcus aureus, suggesting its potential in treating infections caused by this pathogen.

Anticancer Activity

Derivatives of this compound exhibit cytotoxicity against cancer cell lines.

Cell LineIC50 Values
MCF-7 (breast cancer)Derivatives exhibited IC50 values as low as 10 μM, indicating potent activity
HeLa (cervical cancer)Varied significantly depending on substitution patterns on the thiophene ring
A549 (lung cancer)Varied significantly depending on substitution patterns on the thiophene ring

Retrosynthesis Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Chalcones

a) 3-(4-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • Structural Difference : Fluorine replaces chlorine at the para position.
  • Spectroscopy :
    • IR: 1216 cm⁻¹ (C-F stretch) vs. 850 cm⁻¹ (C-Cl) in the chloro analog .
    • Mass: m/z 232 (M⁺), lighter due to fluorine’s lower atomic mass .
b) 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • Structural Difference : Bromine replaces chlorine.
  • UV-Vis Analysis : Shows a red shift in absorption maxima (λmax) compared to the chloro analog, attributed to bromine’s larger atomic size and polarizability .
  • DFT Studies : Higher HOMO-LUMO gap (5.2 eV) than the chloro derivative (4.8 eV), suggesting reduced electron delocalization .

Substituent Variations on the Aromatic Rings

a) 3-(4-Chloro-2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (PL6)
  • Structural Difference : Nitro group at the ortho position of the chlorophenyl ring.
b) (E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • Structural Difference : Hydroxyl group replaces thiophene.
  • Synthesis Yield : 52.6% via Claisen-Schmidt condensation .
  • Biological Relevance : Hydroxyl groups may enhance antioxidant activity compared to thiophene-containing analogs .

Heterocyclic Modifications

a) Thiochromene Chalcones (e.g., 4a and 4b in )
  • Structural Difference : Thiochromene replaces thiophene.
b) Azulene-Based Chalcones ()
  • Structural Difference: Azulene (a non-benzenoid aromatic system) replaces thiophene.
  • Activity : Demonstrates anti-inflammatory properties, highlighting how aromatic system changes influence biological function .

Antibacterial Activity

  • The target compound shows moderate antibacterial activity, while fluorophenyl and bromophenyl analogs may exhibit varying potency due to differences in halogen electronegativity and lipophilicity .

Nonlinear Optical (NLO) Properties

  • Chalcones with electron-donating groups (e.g., 4-dimethylaminophenyl) exhibit higher polarizability and hyperpolarizability (β) than halogenated analogs. The chloro-thiophene derivative’s NLO performance is likely intermediate due to chlorine’s moderate electron-withdrawing effect .

Q & A

Q. Notes

  • Avoid using unverified sources (e.g., BenchChem).
  • For crystallography, cite SHELXL and CCDC deposition numbers .
  • Experimental bioactivity data should include negative controls and triplicate replicates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
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3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.